molecular formula C8H6ClN3S B7731865 CID 213289

CID 213289

Cat. No. B7731865
M. Wt: 211.67 g/mol
InChI Key: NHEHIODVWGKDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 213289 is a useful research compound. Its molecular formula is C8H6ClN3S and its molecular weight is 211.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 213289 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 213289 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Computer Vision for Active Remote Sensing Data: AI models, particularly computer vision techniques, can analyze active remote sensing data from instruments like CALIOP (Cloud-Aerosol Lidar with Orthogonal Polarization). By identifying cloud patterns, aerosols, and other atmospheric features, AI aids in climate research and parameterizations for climate models.

b. Cloud Dynamical Relationships: Analyzing cloud dynamical relationships is crucial for climate modeling. AI algorithms can uncover complex interactions between cloud properties, such as cloud formation, movement, and precipitation. These insights contribute to more accurate climate simulations.

c. Surrogate Models for Lidar Simulations: Lidar (Light Detection and Ranging) simulations play a vital role in understanding atmospheric processes. AI can build surrogate models that approximate lidar responses, reducing computational costs while maintaining accuracy.

Nanofiltration for Uranium Contamination Mitigation

Nanofiltration (NF) membranes offer a low-energy, pressure-driven treatment process for mitigating uranium contamination in groundwater . Here’s how it works:

properties

IUPAC Name

5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEHIODVWGKDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NC(=NN2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 213289

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